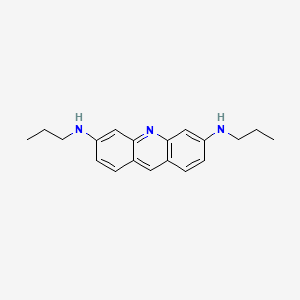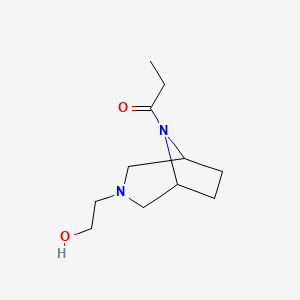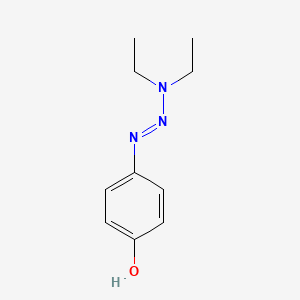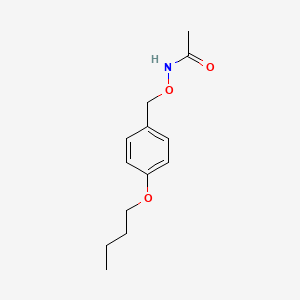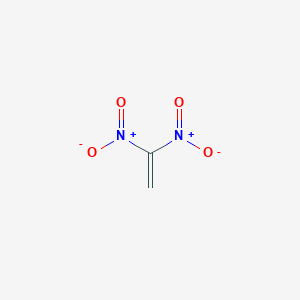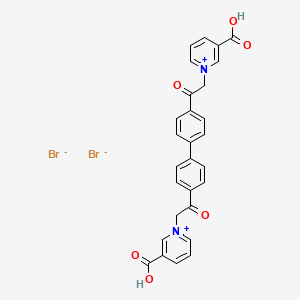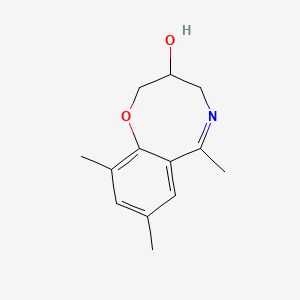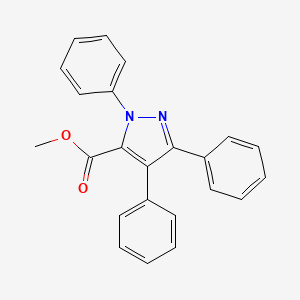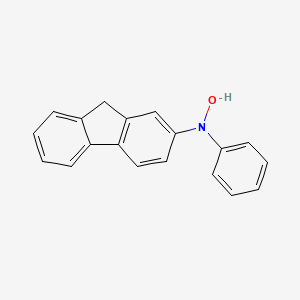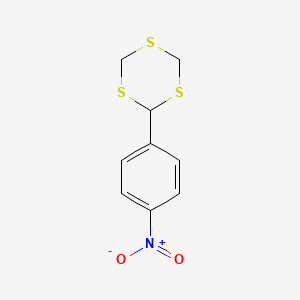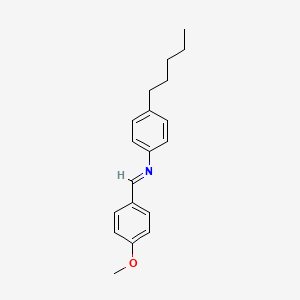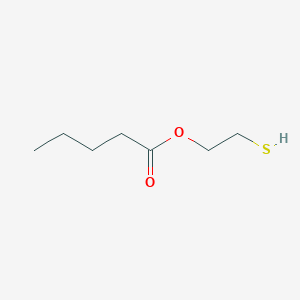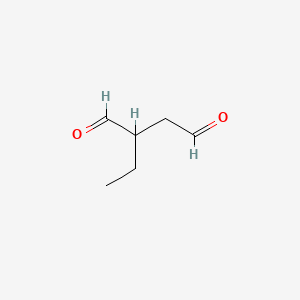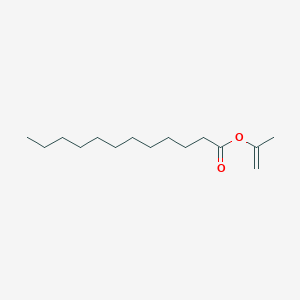
Prop-1-EN-2-YL dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Prop-1-EN-2-YL dodecanoate can be synthesized through esterification reactions. One common method involves the reaction of dodecanoic acid with prop-1-en-2-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where dodecanoic acid and prop-1-en-2-ol are continuously fed into the reactor, and the ester product is continuously removed. This method allows for efficient large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-1-EN-2-YL dodecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and prop-1-en-2-al.
Reduction: Dodecanol and prop-1-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-1-EN-2-YL dodecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism by which Prop-1-EN-2-YL dodecanoate exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can disrupt the function of membrane-bound proteins and enzymes, leading to antimicrobial and antifungal effects. Additionally, the ester can undergo hydrolysis to release dodecanoic acid and prop-1-en-2-ol, which may have their own biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl dodecanoate: Another ester of dodecanoic acid, but with isopropanol instead of prop-1-en-2-ol.
Methyl dodecanoate: An ester of dodecanoic acid with methanol.
Ethyl dodecanoate: An ester of dodecanoic acid with ethanol.
Uniqueness
Prop-1-EN-2-YL dodecanoate is unique due to the presence of the prop-1-en-2-yl group, which imparts different chemical and physical properties compared to other esters of dodecanoic acid. This unique structure can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25309-44-8 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
prop-1-en-2-yl dodecanoate |
InChI |
InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-15(16)17-14(2)3/h2,4-13H2,1,3H3 |
Clé InChI |
VGMRJSWQULGOOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


